molecular formula C8H12Br2N4 B2512129 {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide CAS No. 1423034-75-6

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide

Cat. No.: B2512129
CAS No.: 1423034-75-6
M. Wt: 324.02
InChI Key: DFDMOHFYJOSVNR-UHFFFAOYSA-N
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Description

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide is a chemical compound with the molecular formula C8H10N4.2BrH and a molecular weight of 324.02 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine core, making it a valuable scaffold in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide involves several steps, typically starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The final step involves the introduction of the methanamine group and the formation of the dihydrobromide salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2BrH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;;/h2-3,5H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDMOHFYJOSVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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